molecular formula C15H19ClN4O B7633444 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

Cat. No. B7633444
M. Wt: 306.79 g/mol
InChI Key: UYGVDRSWISTUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile acts as a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to an influx of calcium ions, which triggers the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments. It is a highly selective agonist of the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile in lab experiments is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile. One area of interest is its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dosage and duration of treatment for these diseases. Another area of interest is the potential use of 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile as a cognitive enhancer in healthy individuals. Studies are needed to determine the safety and efficacy of this compound in this population. Finally, there is a need for further studies to elucidate the mechanism of action of 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions that start with the reaction of 3-chloro-6-bromo-2-picoline with morpholine, followed by the reaction with 1-methylpyrrolidine-2-carboxaldehyde and sodium cyanide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also suggested that 3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile may have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

properties

IUPAC Name

3-chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c16-13-3-4-15(18-14(13)10-17)20-5-1-2-12(20)11-19-6-8-21-9-7-19/h3-4,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVDRSWISTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=C(C=C2)Cl)C#N)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

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